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Compound of Interest

Compound Name: Boc-O2Oc-O2Oc-OH

CAS No.: 1069067-08-8

Cat. No.: B1504777

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional

PEG linker, Boc-O2Oc-O2Oc-OH (tert-butyl (2-(2-(2-

((carboxymethyl)oxy)ethoxy)ethoxy)ethyl)carbamate), CAS 1069067-08-8.[1][2] Intended for

researchers, chemists, and drug development professionals, this document outlines the core

spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) Spectroscopy—used to verify the structure, purity, and identity of this versatile

molecule. The methodologies and interpretations presented herein are grounded in established

principles and provide the causal reasoning behind experimental choices, ensuring a self-

validating approach to quality control.

Introduction: The Structural Significance of Boc-
O2Oc-O2Oc-OH
Boc-O2Oc-O2Oc-OH is a discrete polyethylene glycol (dPEG®) linker featuring a tert-

butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This

structure offers a precise spacer length and hydrophilicity, making it a valuable building block in

bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras

(PROTACs).[3][4] The Boc protecting group provides a stable yet readily cleavable handle for
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stepwise synthesis, while the terminal carboxylic acid allows for facile conjugation to amine-

containing molecules or surfaces.

Given its role in the precise construction of complex biomolecules, rigorous structural

verification is paramount. This guide details the expected outcomes and expert interpretation of

the key analytical techniques required to confirm the identity and quality of Boc-O2Oc-O2Oc-
OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of

Boc-O2Oc-O2Oc-OH in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a

complete assignment.

Experimental Protocol: NMR Data Acquisition
A robust NMR analysis begins with meticulous sample preparation and selection of appropriate

experimental parameters.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Boc-O2Oc-O2Oc-OH in ~0.7 mL of

a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this molecule, though

methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0.00 ppm).

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher

field strength provides better signal dispersion, which is crucial for resolving the overlapping

methylene signals in the PEG chain.[5]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

Number of Scans: 16-32 scans are usually adequate to achieve a good signal-to-noise

ratio.
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Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the

spectrum to single lines for each unique carbon.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Relaxation Delay (D1): A 2-second delay is standard.

Data Interpretation: Predicted Spectra and Rationale
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Boc-O2Oc-
O2Oc-OH, based on established values for similar PEG and Boc-protected structures.[6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b1504777/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-boc-o2oc-o2oc-oh
https://www.benchchem.com/product/b1504777/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-boc-o2oc-o2oc-oh
https://www.benchchem.com/pdf/NMR_Characterization_of_Acid_PEG3_C2_Boc_Containing_Molecules_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11-12 broad s 1H H-OOC-

The carboxylic

acid proton is

highly deshielded

and often broad

due to hydrogen

bonding and

exchange. Its

chemical shift is

highly dependent

on solvent and

concentration.[6]

~5.1 broad t 1H -NH-

The carbamate

proton signal is

often broad and

its position can

vary. It typically

appears as a

triplet due to

coupling with the

adjacent CH₂

group.

4.14 s 2H -O-CH₂-COOH

These methylene

protons are

adjacent to both

an ether oxygen

and the electron-

withdrawing

carboxylic acid,

resulting in a

downfield shift to

a singlet.

3.75 - 3.60 m 8H -O-CH₂-CH₂-O- The core

ethylene glycol
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protons overlap

in a complex

multiplet, a

characteristic

feature of PEG

chains.[6]

3.31 q 2H -CH₂-NHBoc

These protons

are adjacent to

the nitrogen of

the carbamate

group, resulting

in a distinct

downfield shift.

1.45 s 9H -C(CH₃)₃

The nine

equivalent

protons of the

tert-butyl group

produce a sharp,

strong singlet,

which is a

hallmark of the

Boc protecting

group.[5][6]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~173 -COOH

The carbonyl carbon of the

carboxylic acid is highly

deshielded and appears far

downfield.

~156 -NH-CO-O-

The carbamate carbonyl

carbon is also significantly

deshielded.

~79 -C(CH₃)₃
The quaternary carbon of the

Boc group is a key identifier.[5]

~71-70 -O-CH₂-CH₂-O-

The carbons of the ethylene

glycol backbone typically

resonate in this region. The

slight differences in their

chemical environment may

lead to multiple distinct signals.

~40 -CH₂-NHBoc

The carbon adjacent to the

nitrogen is shielded relative to

the ether carbons.

~28.4 -C(CH₃)₃

The methyl carbons of the Boc

group give a strong,

characteristic signal.[5]

Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of Boc-O2Oc-O2Oc-
OH and for providing evidence of its elemental composition through high-resolution analysis.

Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polar

nature.

Step-by-Step Methodology:
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to

promote ionization.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, for accurate mass measurement.[7]

Ionization Mode:

Positive Ion Mode [M+H]⁺: The molecule can be readily protonated. The expected exact

mass for C₁₅H₂₉NO₈ + H⁺ is 352.1966.

Positive Ion Mode [M+Na]⁺: Adducts with sodium are very common for PEG-containing

molecules. The expected exact mass for C₁₅H₂₉NO₈ + Na⁺ is 374.1785.

Data Analysis: Compare the experimentally measured m/z value with the theoretically

calculated exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned

elemental formula.

Data Interpretation: Expected Mass Spectrum
Table 3: Predicted High-Resolution Mass Spectrometry Data
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Ion
Calculated Exact Mass
(m/z)

Expected Observation

[M+H]⁺ 352.1966

The protonated molecular ion

should be observed as a

prominent peak in positive ESI.

[M+Na]⁺ 374.1785

The sodium adduct is often the

base peak for PEGylated

compounds due to their affinity

for alkali metals.

[M-Boc+H]⁺ 252.1442

In-source fragmentation may

lead to the observation of the

Boc group loss.

[M-C₄H₈+H]⁺ 296.1339

Loss of isobutylene from the

Boc group is a characteristic

fragmentation pathway.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in the molecule, confirming the presence of the carbamate, carboxylic acid, and ether

linkages.

Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology:

Sample Preparation: The spectrum can be acquired using a neat sample on a diamond

Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient

method. Alternatively, a KBr pellet can be prepared.

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background scan

should be run first and subtracted from the sample spectrum.
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Data Interpretation: Key Vibrational Frequencies
The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Table 4: Predicted IR Absorption Bands
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group Rationale

3300 (broad) O-H stretch Carboxylic Acid (-OH)

A very broad and

strong absorption in

this region is

characteristic of the

hydrogen-bonded O-H

stretch of a carboxylic

acid.[8]

~3350 N-H stretch Carbamate (-NH)

The N-H stretch of the

carbamate group

typically appears as a

sharp to moderately

broad peak in this

region.

2950-2850 C-H stretch Aliphatic (-CH₂, -CH₃)

Strong absorptions

corresponding to the

stretching vibrations of

the numerous C-H

bonds in the molecule.

~1710 C=O stretch
Carboxylic Acid (-

COOH)

A strong, sharp peak

characteristic of the

carbonyl group in a

carboxylic acid dimer.

[8]

~1690 C=O stretch
Carbamate (-

NHCOO-)

The carbamate

carbonyl stretch is

also strong and

appears in a similar

region to the acid

carbonyl, sometimes

causing peak overlap.

~1100 C-O stretch Ether (-C-O-C-) A very strong and

often broad absorption
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band characteristic of

the C-O-C ether

linkages that form the

backbone of the

molecule.

Integrated Analysis and Structural Verification
Workflow
A conclusive structural verification relies on the synthesis of all spectroscopic data. The

workflow below illustrates the logical process for confirming the identity of Boc-O2Oc-O2Oc-
OH.

Caption: Workflow for integrated spectroscopic data analysis.

By following this workflow, a researcher can confidently assert the structural identity and purity

of Boc-O2Oc-O2Oc-OH. The ¹H NMR confirms the presence and ratio of all proton-containing

fragments (Boc, PEG, etc.), the ¹³C NMR verifies the carbon backbone, the HRMS confirms the

elemental formula, and the IR confirms the presence of the required functional groups.

Together, they form a self-validating system of analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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